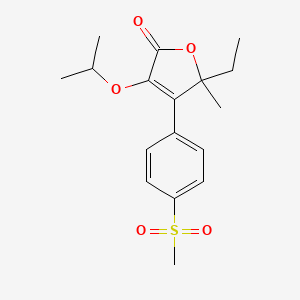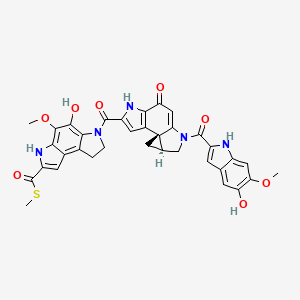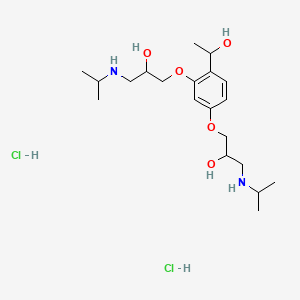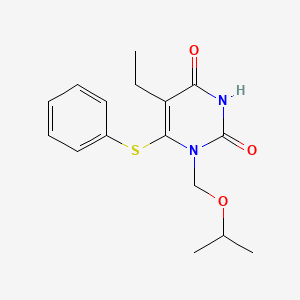
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and other organic synthesis processes due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 1-(tert-butoxycarbonyl)prolylalaninate involves the selective protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . This allows for the stepwise construction of peptides and other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate: Another amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Benzyl Ester: Similar in structure and used for similar applications.
Uniqueness
Benzyl 1-(tert-butoxycarbonyl)prolylalaninate is unique due to its specific combination of protective groups and its utility in selective peptide synthesis. Its stability under basic conditions and ease of deprotection under acidic conditions make it a valuable tool in organic synthesis.
Propiedades
Número CAS |
52616-95-2 |
|---|---|
Fórmula molecular |
C20H28N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-14(18(24)26-13-15-9-6-5-7-10-15)21-17(23)16-11-8-12-22(16)19(25)27-20(2,3)4/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,21,23) |
Clave InChI |
VSXLHXWSMDZSOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


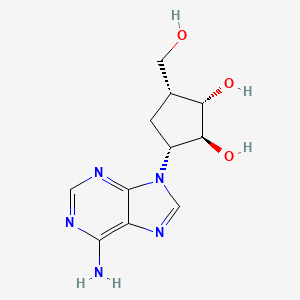
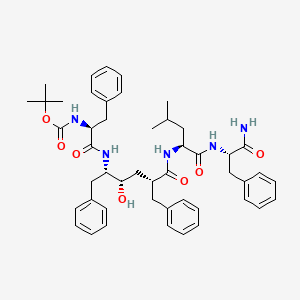
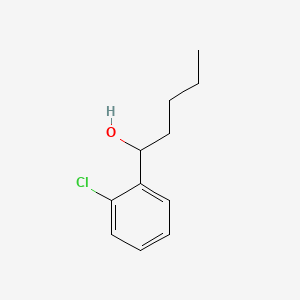
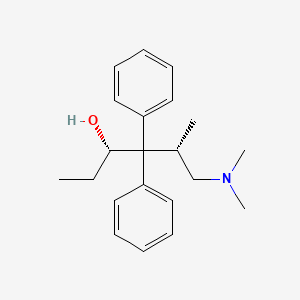
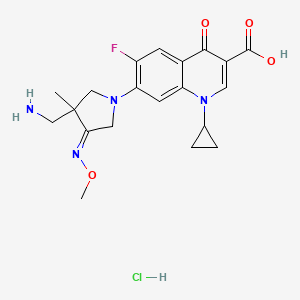


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
